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molecular formula C10H7NO2S B1308212 4-Phenylthiazole-2-carboxylic acid CAS No. 59020-44-9

4-Phenylthiazole-2-carboxylic acid

Cat. No. B1308212
M. Wt: 205.23 g/mol
InChI Key: ORSGNNVYFOPYKB-UHFFFAOYSA-N
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Patent
US08257931B2

Procedure details

To a solution of 4-phenyl-thiazole-2-carboxylic acid ethyl ester (282 mg, 1.21 mmol) dissolved in methanol (10 ml) was added 1N—KOH (3.63 ml, 3.63 mmol) and the mixture was allowed to react at 60° C. for 15 minutes. After the solvent was evaporated from the reaction mixture, the residue was dissolved by adding water and acidified (pH=2) with 2N—HCl under ice cooling. The produced precipitates were filtered with suction, washed with water and recrystallized from methanol-water to afford 190 mg (yield 72%) of the desired 4-phenyl-thiazole-2carboxylic acid as white solids.
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:10]=1)=[O:5])C.[OH-].[K+]>CO>[C:11]1([C:9]2[N:10]=[C:6]([C:4]([OH:5])=[O:3])[S:7][CH:8]=2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
282 mg
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.63 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 60° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated from the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
ADDITION
Type
ADDITION
Details
by adding water
CUSTOM
Type
CUSTOM
Details
The produced precipitates
FILTRATION
Type
FILTRATION
Details
were filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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